1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a synthetic urea derivative featuring a benzo[d][1,3]dioxol-5-yl (commonly termed "piperonyl") group and a 4-(piperidin-1-yl)but-2-yn-1-yl chain. Its synthesis likely involves coupling reactions between isocyanate intermediates and amine-containing precursors, similar to methodologies described for related urea derivatives .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-piperidin-1-ylbut-2-ynyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(18-8-2-5-11-20-9-3-1-4-10-20)19-14-6-7-15-16(12-14)23-13-22-15/h6-7,12H,1,3-4,8-11,13H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQXIIHSGKEZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CCNC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea is , with a molecular weight of approximately 287.35 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a piperidine group via a butynyl chain, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O3 |
| Molecular Weight | 287.35 g/mol |
| LogP | 2.441 |
| Solubility | Moderate |
The compound has shown promise as an inhibitor of Monoamine Oxidase B (MAO-B) , an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. In vitro studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against MAO-B, with IC50 values ranging from low nanomolar concentrations to micromolar levels depending on structural variations .
Structure-Activity Relationship (SAR)
SAR studies indicate that the presence of specific functional groups significantly influences the inhibitory potency against MAO-B. For instance, modifications at the para position of the phenyl ring enhance activity due to better fitting within the enzyme's active site . Compounds lacking carbon linkers between biaryl units displayed reduced activity, emphasizing the importance of structural integrity for enzyme interaction.
In Vivo Studies
In vivo assessments using animal models have corroborated the in vitro findings. The compound demonstrated improved motor function in MPTP-induced Parkinsonian mice, correlating with MAO-B inhibition in brain tissues . This suggests potential therapeutic applications for neuroprotection and symptom relief in Parkinson's disease.
Antitumor Activity
Recent studies have also explored the antitumor potential of related compounds featuring similar structural frameworks. For example, analogs have been tested against various cancer cell lines, showing moderate cytotoxicity and inhibition of cell proliferation . The mechanism appears to involve the disruption of glycolytic metabolism in tumor cells, which is critical for their survival and growth.
Case Study 1: MAO-B Inhibition
In a controlled study assessing the effects of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea , researchers observed an IC50 value of 0.009 µM against MAO-B. The study utilized both kinetic assays and docking simulations to elucidate binding interactions within the enzyme's active site .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of structurally related compounds revealed significant cytotoxic effects against HeLa and MCF-7 cell lines. The most potent derivative exhibited an IC50 value of approximately 12 µM, indicating its potential as a lead compound for further development in cancer therapeutics .
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthetic yields, physicochemical properties, and biological activities.
Structural Analogues with Benzo[d][1,3]dioxol-5-yl and Piperidine/Piperazine Moieties
Key Observations :
- Linker Diversity: The target compound’s urea linker distinguishes it from methanone (4b, Compound 17) or triazole-urea (JJKK-048) derivatives.
- Piperidine/Piperazine Substitution : The alkyne spacer in the target compound may confer rigidity, whereas Compound 17’s piperazine ring with electron-withdrawing groups (e.g., -CF₃) enhances lipophilicity and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
